L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid
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Overview
Description
L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid is a complex peptide compound composed of six amino acids: leucine, tyrosine, glycine, lysine, tyrosine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.
Industrial: Used in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-tyrosyl-L-glutamic acid: A shorter peptide with similar amino acid composition.
L-Glutamic acid, L-cysteinyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl: Another peptide with a similar structure but includes cysteine.
Properties
CAS No. |
869589-48-0 |
---|---|
Molecular Formula |
C37H53N7O11 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H53N7O11/c1-21(2)17-26(39)33(50)43-29(18-22-6-10-24(45)11-7-22)34(51)40-20-31(47)41-27(5-3-4-16-38)35(52)44-30(19-23-8-12-25(46)13-9-23)36(53)42-28(37(54)55)14-15-32(48)49/h6-13,21,26-30,45-46H,3-5,14-20,38-39H2,1-2H3,(H,40,51)(H,41,47)(H,42,53)(H,43,50)(H,44,52)(H,48,49)(H,54,55)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
DCKWJNZPNVXODO-IIZANFQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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